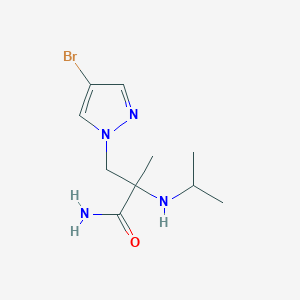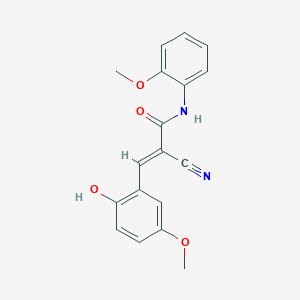
(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, hydroxy and methoxy substituents on the phenyl rings, and an enamide linkage, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Enamide Backbone: The reaction begins with the condensation of 2-hydroxy-5-methoxybenzaldehyde with 2-methoxyaniline in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.
Addition of the Cyano Group: The Schiff base is then reacted with malononitrile under basic conditions to introduce the cyano group, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.
Pathways Involved: It can influence various signaling pathways, such as apoptosis, cell proliferation, and inflammation, depending on its specific interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyano-3-(2-hydroxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
- 2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-phenylprop-2-enamide
- 2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide
Uniqueness
2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C18H16N2O4 |
|---|---|
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
(E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H16N2O4/c1-23-14-7-8-16(21)12(10-14)9-13(11-19)18(22)20-15-5-3-4-6-17(15)24-2/h3-10,21H,1-2H3,(H,20,22)/b13-9+ |
Clé InChI |
UNEQMMSBCWWDKS-UKTHLTGXSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)O)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC |
SMILES canonique |
COC1=CC(=C(C=C1)O)C=C(C#N)C(=O)NC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


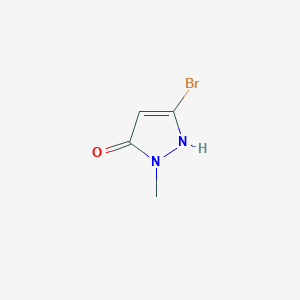
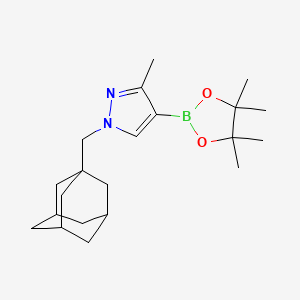
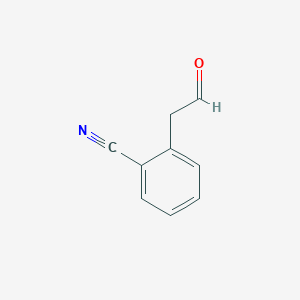
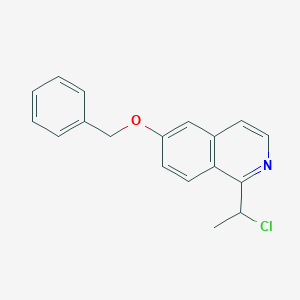
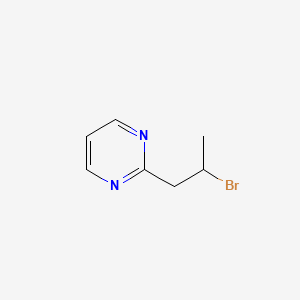
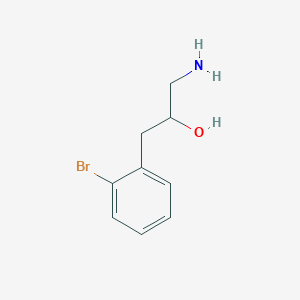
![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)
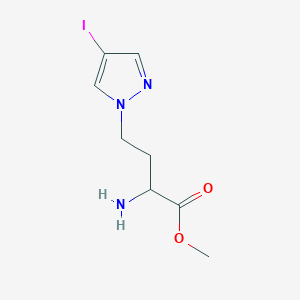
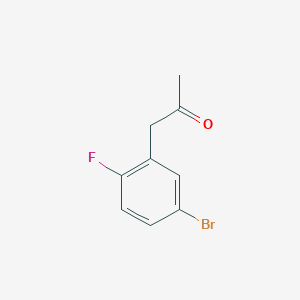
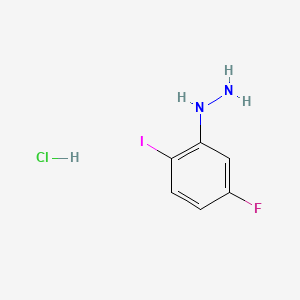
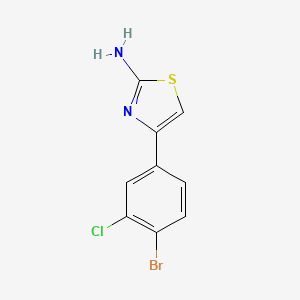

![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)
